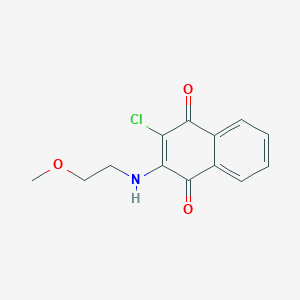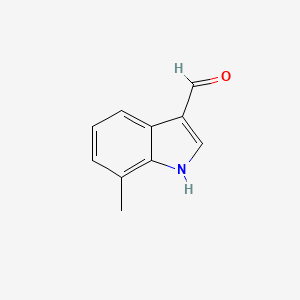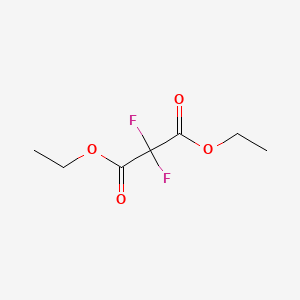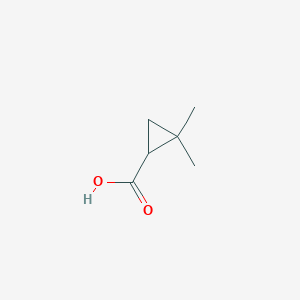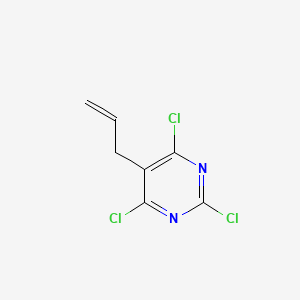
O-(4-methylbenzyl)hydroxylamine
货号 B1296229
CAS 编号:
83670-44-4
分子量: 137.18 g/mol
InChI 键: MLWXTMVARHZBPA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“O-(4-methylbenzyl)hydroxylamine” is a molecule with a molecular weight of 137.18 g/mol . It is also known as “1-[(aminooxy)methyl]-4-methylbenzene” according to its IUPAC name .
Synthesis Analysis
The synthesis of O-(4-methylbenzyl)hydroxylamine and similar compounds has been explored in various studies. For instance, one-step synthesis of O-benzyl hydroxamates from unactivated aliphatic and aromatic esters has been reported . Another study highlighted the use of O-benzoylhydroxylamines as an electrophilic aminating agent in transition metal-catalyzed C–N bond formation reactions .Molecular Structure Analysis
The molecular formula of O-(4-methylbenzyl)hydroxylamine is C8H11NO . Unfortunately, the specific structure details are not available in the search results.Chemical Reactions Analysis
O-benzoylhydroxylamines have been used as electrophilic aminating agents in transition metal-catalyzed C–N bond formation reactions . These reactions have been used for the synthesis of various organic molecules and pharmaceuticals .Physical And Chemical Properties Analysis
O-(4-methylbenzyl)hydroxylamine has a molecular weight of 137.18 g/mol . It has a density of 1.0±0.1 g/cm3 and a boiling point of 256.1±19.0 °C at 760 mmHg .科学研究应用
-
Organic Synthesis
- O-protected NH-free hydroxylamine derivatives, such as O-(4-methylbenzyl)hydroxylamine, have been evaluated in the construction of nitrogen-enriched compounds .
- These compounds include primary amines, amides, and N-heterocycles .
- The methods of application involve showcasing the late-stage functionalization of natural products, drugs, and functional molecules by biocatalysis, organocatalysis, and transition metal catalysis .
- The results show high regio-, chemo-, and stereoselectivity in the unprotected form .
-
Electrochemical Analysis
- A simple, rapid, and sensitive analytical method for the determination of hydroxylamine in water samples has been developed .
- The method involves modifying a glassy carbon electrode (GCE) surface with nitrogen-doped hollow carbon spheres (N-HCSs) for determination of hydroxylamine .
- Differential pulse voltammetry (DPV), cyclic voltammetry (CV), and chronoamperometry (CA) were used for electrochemical analysis .
- The results revealed the admirable performance of N-HCSs/GCE for the hydroxylamine determination, with a broad linear dynamic range from 10.0 to 100.0 µM, and a narrow limit of detection (LOD) of 3.0 µM .
-
Plasma-Electrochemical Cascade Pathway
-
Transition Metal-Catalyzed C–N Bond-Forming Reactions
- O-Benzoylhydroxylamines, a class of compounds to which O-(4-methylbenzyl)hydroxylamine belongs, have been used as electrophilic aminating agents in transition metal-catalyzed C–N bond-forming reactions .
- These reactions are significant for the synthesis of various organic molecules and pharmaceuticals .
- The methods of application involve the use of transition metal catalysts to facilitate the formation of C–N bonds .
- The results have shown that these reactions are efficient and selective, allowing for the facile construction of carbon–nitrogen bonds .
-
Reducing Agents in Organic and Inorganic Reactions
- Hydroxylamine and its salts, including O-(4-methylbenzyl)hydroxylamine, are commonly used as reducing agents in myriad organic and inorganic reactions .
- They can also act as antioxidants for fatty acids .
- Unfortunately, the specific methods of application or experimental procedures, and the results or outcomes obtained are not available in the source .
-
DNA Nucleobase Amine-Hydroxylating Agent
-
O-Alkylation and Arylation of Oximes, Hydroxylamines and Related Compounds
- O-(4-methylbenzyl)hydroxylamine, as a type of hydroxylamine, can be used in O-alkylation and arylation of oximes, hydroxylamines and related compounds .
- This method involves the direct preparation of O-substituted hydroxylamines from alcohols by O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection .
- The results have shown that this method is efficient and selective, allowing for the facile construction of O-substituted hydroxylamines .
-
Transition Metal-Catalyzed Allylic Substitutions
- Hydroxylamines having an N-electron-withdrawing substituent, such as O-(4-methylbenzyl)hydroxylamine, act as a reactive nucleophile in transition-metal-catalyzed allylic substitutions .
- The palladium-catalyzed O-allylic substitution of hydroxylamines with allylic carbonate afforded linear hydroxylamines, whereas branched hydroxylamines were observed in iridium-catalyzed reactions .
- The results have shown that these reactions are efficient and selective, allowing for the facile construction of carbon–nitrogen bonds .
-
Proline-Catalyzed α-Aminoxylation of Aldehydes
- Hydroxylamines, including O-(4-methylbenzyl)hydroxylamine, can be used in the proline-catalyzed α-aminoxylation of aldehydes .
- This method involves the use of a bifunctional urea to increase the rate of enamine formation .
- The results have shown that this method is efficient and selective, allowing for the facile construction of α-functionalised products .
属性
IUPAC Name |
O-[(4-methylphenyl)methyl]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7-2-4-8(5-3-7)6-10-9/h2-5H,6,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWXTMVARHZBPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276914 |
Source


|
| Record name | O-(4-methylbenzyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-(4-methylbenzyl)hydroxylamine | |
CAS RN |
83670-44-4 |
Source


|
| Record name | O-(4-methylbenzyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
2,4'-Dimethoxybenzophenone
5449-69-4
2,3-Dihydro-1h-inden-5-ylacetic acid
5453-98-5
4,7-Dichloro-2,8-dimethylquinoline
21728-15-4
N-Methylhomopiperazine
4318-37-0

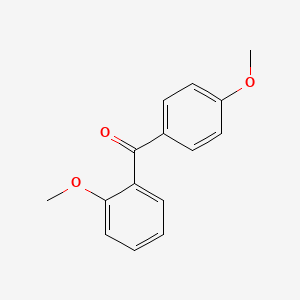
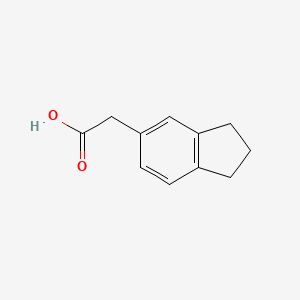
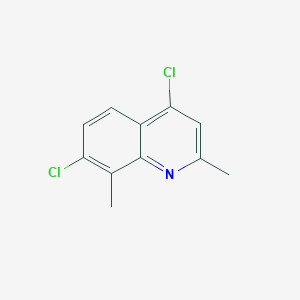

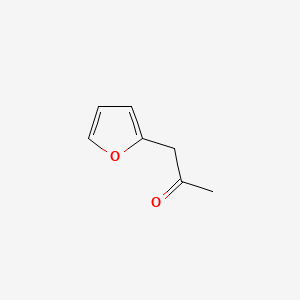
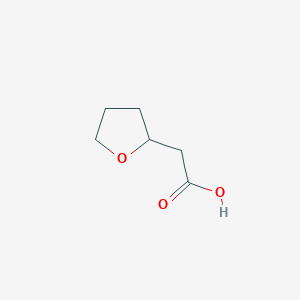
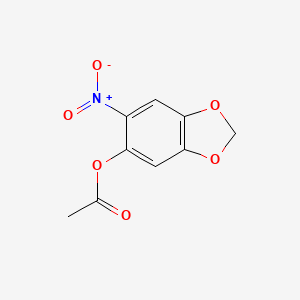
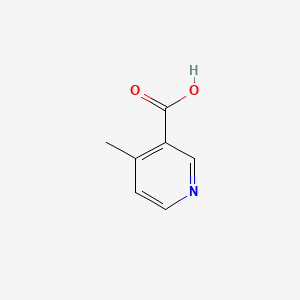
![Benzene, 1,2,3-trimethoxy-5-[(1E)-2-nitroethenyl]-](/img/structure/B1296158.png)
